molecular formula C17H15NO5 B11454336 4-[4-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol

4-[4-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol

Cat. No.: B11454336
M. Wt: 313.30 g/mol
InChI Key: VMXMCPKMOVIPGV-UHFFFAOYSA-N
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Description

4-[4-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with a 1,2-oxazole ring and two methoxy groups

Properties

Molecular Formula

C17H15NO5

Molecular Weight

313.30 g/mol

IUPAC Name

4-[4-(3,4-dimethoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol

InChI

InChI=1S/C17H15NO5/c1-21-15-6-3-10(7-16(15)22-2)13-9-18-23-17(13)12-5-4-11(19)8-14(12)20/h3-9,19-20H,1-2H3

InChI Key

VMXMCPKMOVIPGV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(ON=C2)C3=C(C=C(C=C3)O)O)OC

Origin of Product

United States

Preparation Methods

The synthesis of 4-[4-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol typically involves multiple steps, starting with the preparation of the 3,4-dimethoxyphenyl precursor. This precursor is then subjected to cyclization reactions to form the 1,2-oxazole ring. The final step involves the introduction of the benzene-1,3-diol moiety. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

4-[4-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.

Scientific Research Applications

4-[4-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties can be leveraged.

    Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 4-[4-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Pathways involved may include signal transduction, metabolic processes, and cellular communication.

Comparison with Similar Compounds

Similar compounds to 4-[4-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol include:

The uniqueness of 4-[4-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Biological Activity

The compound 4-[4-(3,4-dimethoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol , a member of the oxazole family, has garnered interest in recent years due to its potential biological activities. This article synthesizes current research findings regarding its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H17NO5\text{C}_{18}\text{H}_{17}\text{N}\text{O}_{5}

This structure features a benzene ring substituted with a dimethoxyphenyl group and an oxazole ring, which is crucial for its biological activity.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of hydroxyl groups in the structure may contribute to scavenging free radicals and reducing oxidative stress in cells. Antioxidant activity is vital for preventing cellular damage and has implications in aging and various diseases.

Anti-inflammatory Effects

Studies have demonstrated that the compound can inhibit pro-inflammatory cytokines such as IL-6 and IL-23 in macrophages. This inhibition suggests a potential application in treating inflammatory conditions like psoriasis. In a psoriasiform mouse model, treatment with this compound resulted in reduced scaling and erythema, indicating its effectiveness in mitigating skin inflammation .

The mechanism by which 4-[4-(3,4-dimethoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol exerts its effects involves interactions at the molecular level:

  • Hydrogen Bonding : The hydroxyl groups can form hydrogen bonds with target proteins or enzymes.
  • Hydrophobic Interactions : The aromatic rings facilitate hydrophobic interactions that enhance binding affinity to biological targets.
  • Inhibition of MAPK Pathways : The compound has been shown to downregulate pathways involving mitogen-activated protein kinases (MAPKs) and NF-κB, which are crucial in inflammatory responses .

Study 1: Psoriasis Model

In a controlled study using an imiquimod-induced psoriasis model, topical application of the compound significantly reduced skin thickening and inflammatory cell infiltration. Histological analysis showed a marked decrease in epidermal thickness and inflammatory markers compared to untreated controls .

Study 2: Cytokine Production

A study involving THP-1 macrophages demonstrated that treatment with the compound led to decreased production of cytokines associated with inflammation. It was observed that the conditioned medium from treated macrophages reduced neutrophil migration and keratinocyte overproliferation, highlighting its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Biological Activity Effect Observed Reference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of IL-6 and IL-23
Skin inflammationReduced scaling and erythema
Cytokine modulationDecreased neutrophil migration

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